L755507

Descripción general

Descripción

La Piceína es un compuesto fenólico que se encuentra predominantemente en las raíces micorrícicas de los abetos de Noruega (Picea abies). Es el glucósido de piceol y es conocida por su característica fragancia pura de agujas de pino. La Piceína es un sólido cristalino incoloro con baja solubilidad a temperatura ambiente, pero es soluble en agua caliente, solventes de alcohol y éter .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Piceína se puede sintetizar a través de reacciones químicas que involucran 4-hidroxiacetofenona y glucosa. El proceso típicamente involucra la glicosilación de la 4-hidroxiacetofenona con glucosa en condiciones ácidas para formar Piceína.

Métodos de producción industrial: Industrialmente, la Piceína se puede extraer de la corteza, las hojas o el fruto de ciertos pinos. El proceso de extracción generalmente incluye pasos de molienda, lixiviación y purificación. En el laboratorio, la Piceína también se puede preparar por síntesis química .

Análisis De Reacciones Químicas

Tipos de reacciones: La Piceína se somete a varias reacciones químicas, que incluyen:

Oxidación: La Piceína se puede oxidar para formar piceol y otros productos de oxidación.

Hidrólisis: En condiciones ácidas o enzimáticas, la Piceína se puede hidrolizar para producir 4-hidroxiacetofenona y glucosa.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Hidrólisis: Generalmente se emplean condiciones ácidas (por ejemplo, ácido clorhídrico) o enzimas específicas (por ejemplo, β-glucosidasa).

Productos principales:

Oxidación: Piceol y otros compuestos fenólicos.

Hidrólisis: 4-hidroxiacetofenona y glucosa.

Aplicaciones Científicas De Investigación

Gene Editing

L755507 has been extensively studied for its role in enhancing CRISPR-mediated HDR. Research indicates that it can significantly improve the efficiency of gene editing across various cell types, including cancer cell lines and primary cells.

- Study Findings : In a study involving diverse human cells, this compound increased HDR efficiency by over twofold compared to control groups. Specifically, it improved the knock-in efficiency in human umbilical vein endothelial cells (HUVEC) and various cancer cell lines such as K562 and HeLa .

| Cell Type | HDR Efficiency (%) | Improvement Factor |

|---|---|---|

| HUVEC | 3.5 | >2 |

| K562 | 2.1 | >2 |

| HeLa | 2.0 | >2 |

Cancer Therapy

This compound has been identified as an effective inhibitor of the c-Myc/MAX heterodimerization, which is implicated in many cancers.

- Mechanism : By disrupting the c-Myc/MAX interaction, this compound reduces the expression of c-Myc target genes, leading to decreased cell proliferation and migration in Myc-expressing cancer cells .

| Cancer Cell Line | IC50 (µM) | Migration Reduction (%) |

|---|---|---|

| HT-29 | <10 | 98.4 at 5 µM |

| D341 | <10 | Significant reduction |

In Vivo Studies

In vivo studies have demonstrated this compound's antitumor activity and anti-inflammatory effects.

- Antitumor Activity : In xenograft models, treatment with this compound resulted in up to 60% tumor growth inhibition at doses of 20 mg/kg.

- Anti-inflammatory Effects : In models of induced arthritis, this compound significantly reduced paw swelling, indicating potential applications in inflammatory diseases.

Case Study 1: Anticancer Effects

Objective : Evaluate the anticancer effects of this compound on breast cancer models.

Results : The compound induced significant apoptosis in cancer cells while sparing normal cells, demonstrating its selective toxicity against malignant tissues.

Case Study 2: Infection Control

Objective : Assess antimicrobial efficacy against resistant bacterial strains.

Results : this compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential as an antimicrobial agent.

Mecanismo De Acción

La Piceína ejerce sus efectos principalmente a través de sus propiedades antioxidantes. Elimina los radicales libres y reduce el estrés oxidativo, protegiendo así las células del daño. En estudios neuroprotectores, se ha demostrado que la Piceína mitiga los efectos del estrés oxidativo en las mitocondrias, preservando la integridad y la función mitocondrial .

Compuestos similares:

Piceol: La forma aglicona de la Piceína, también encontrada en los abetos de Noruega.

Salicina: Otro glucósido fenólico que se encuentra en la corteza de sauce, conocido por sus propiedades antiinflamatorias.

Comparación:

Piceína vs. Piceol: La Piceína es la forma glucósido de piceol, lo que la hace más soluble en agua y más fácil de extraer de fuentes vegetales.

Piceína vs. Salicina: Si bien ambos compuestos tienen propiedades antiinflamatorias, la Piceína se asocia más comúnmente con efectos antioxidantes y neuroprotectores, mientras que la salicina es conocida principalmente por sus propiedades analgésicas y antipiréticas

La combinación única de la Piceína de propiedades antioxidantes, antiinflamatorias y neuroprotectoras, junto con su característica fragancia, la convierte en un compuesto valioso en varios campos de la investigación y la industria.

Comparación Con Compuestos Similares

Piceol: The aglycone form of picein, also found in Norway spruces.

Salicin: Another phenolic glycoside found in willow bark, known for its anti-inflammatory properties.

Comparison:

Picein vs. Piceol: Picein is the glucoside form of piceol, making it more water-soluble and easier to extract from plant sources.

Picein vs. Salicin: While both compounds have anti-inflammatory properties, picein is more commonly associated with antioxidant and neuroprotective effects, whereas salicin is primarily known for its analgesic and antipyretic properties

Picein’s unique combination of antioxidant, anti-inflammatory, and neuroprotective properties, along with its characteristic fragrance, makes it a valuable compound in various fields of research and industry.

Actividad Biológica

L755507 is a small molecule that has garnered attention for its diverse biological activities, particularly its role as an inhibitor of the c-Myc/MAX heterodimerization and its potential applications in cancer therapy. This article explores the biological activity of this compound, including its mechanisms of action, effects on cell proliferation and migration, and its role in enhancing gene editing efficiency.

This compound functions primarily as a c-Myc inhibitor . c-Myc is a transcription factor that regulates numerous genes involved in cell growth and proliferation. The compound disrupts the formation of the c-Myc/MAX heterodimer, which is essential for c-Myc's transcriptional activity. By inhibiting this interaction, this compound leads to a decrease in the expression of c-Myc target genes, resulting in reduced cell proliferation and increased apoptosis in Myc-expressing cancer cells.

Key Findings:

- Inhibition of Heterodimerization : this compound effectively blocks the c-Myc/MAX interaction, as demonstrated through co-immunoprecipitation experiments which showed decreased binding between Myc and MAX upon treatment with this compound .

- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects on various Myc-expressing cell lines with low micromolar IC50 values. For instance, it significantly reduced cell viability in a dose-dependent manner across different concentrations .

Effects on Cell Proliferation and Migration

This compound has been shown to inhibit cell migration and colony formation in several cancer cell lines. The compound's effects were assessed through various assays:

- Cell Migration Assay : Using the scratch/migration assay, this compound demonstrated a significant reduction in the migration ability of HT-29 cells. After treatment with 2 µM and 5 µM concentrations, cell migration was reduced by 37.4% and 98.4%, respectively .

- Colony Formation Assay : Long-term colony formation assays revealed that this compound not only decreased the number of colonies but also reduced their size in a dose-dependent manner .

- Cell Cycle Analysis : Flow cytometry indicated that treatment with this compound increased the S-phase population while decreasing the G1 population, suggesting an alteration in cell cycle dynamics towards apoptosis .

Enhancement of Gene Editing Efficiency

In addition to its role as a c-Myc inhibitor, this compound has been identified as a facilitator of CRISPR/Cas9-mediated homology-directed repair (HDR). It enhances HDR efficiency significantly when used alongside CRISPR technology:

- HDR Efficiency : Studies have shown that this compound can increase HDR efficiency by 2 to 3-fold for large fragment integration and approximately 9-fold for point mutations in human induced pluripotent stem cells (iPSCs) . This enhancement is attributed to its ability to modulate DNA repair pathways by inhibiting non-homologous end joining (NHEJ) factors.

- Cell Viability : Importantly, this compound does not significantly reduce cell viability at effective concentrations (10 µM to 40 µM), making it a promising candidate for gene editing applications without inducing cytotoxicity .

Summary of Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

| Study Aspect | Findings |

|---|---|

| Mechanism of Action | Inhibits c-Myc/MAX heterodimerization; decreases expression of Myc target genes |

| Cytotoxicity | Exhibits low micromolar IC50 values; effective against Myc-expressing cancer cells |

| Cell Migration | Reduces migration by up to 98.4% at higher concentrations |

| Colony Formation | Decreases both size and number of colonies in a dose-dependent manner |

| Gene Editing Efficiency | Enhances HDR efficiency by up to 9-fold; does not significantly affect cell viability |

Case Studies

- Cancer Cell Lines : In studies involving HT-29 and D341 cells, treatment with this compound led to significant decreases in Myc target gene expression, confirming its role as an effective c-Myc inhibitor .

- CRISPR Applications : Research demonstrated that when applied during CRISPR/Cas9 procedures, this compound markedly improved HDR outcomes across various mammalian cells, showcasing its versatility beyond traditional pharmacological applications .

Propiedades

IUPAC Name |

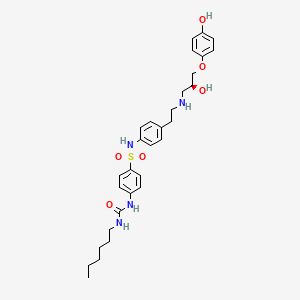

1-hexyl-3-[4-[[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]sulfamoyl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N4O6S/c1-2-3-4-5-19-32-30(37)33-24-10-16-29(17-11-24)41(38,39)34-25-8-6-23(7-9-25)18-20-31-21-27(36)22-40-28-14-12-26(35)13-15-28/h6-17,27,31,34-36H,2-5,18-22H2,1H3,(H2,32,33,37)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYJKMXNVNFOFQ-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNCC(COC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNC[C@@H](COC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901104874 | |

| Record name | 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159182-43-1 | |

| Record name | 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159182-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-755507 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3HB4MCV7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.